molecular formula C22H20FNO7 B2730960 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide CAS No. 1021258-06-9

5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide

Cat. No.: B2730960
CAS No.: 1021258-06-9
M. Wt: 429.4
InChI Key: RKHJUHCDLUZNOO-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide is a complex organic compound that features a pyran ring, a fluorobenzyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorobenzyl Group: This step involves the reaction of the pyran ring with a fluorobenzyl halide under basic conditions.

    Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the intermediate with a trimethoxyphenyl amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyran ring.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methoxy groups.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the fluorobenzyl and trimethoxyphenyl groups suggests it could interact with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors.

Industry

In the industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The fluorobenzyl and trimethoxyphenyl groups may play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-chlorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide
  • 5-((4-methylbenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide

Uniqueness

The presence of the fluorobenzyl group in 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity or stability.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO7/c1-27-17-8-15(9-18(28-2)21(17)29-3)24-22(26)19-10-16(25)20(12-31-19)30-11-13-4-6-14(23)7-5-13/h4-10,12H,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHJUHCDLUZNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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